2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine
Overview
Description
2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine is the human microtubule affinity regulating kinase (MARK4). MARK4 plays crucial roles in cell-cycle progression such as G1/S transition and regulation of microtubule dynamics .
Mode of Action
This compound interacts with its target, MARK4, by binding and inhibiting it. The binding constant was calculated as K = 0.79 × 10^5 and K = 0.1 × 10^7 for compounds 6a and 6h, respectively .
Biochemical Pathways
The inhibition of MARK4 by this compound affects the cell-cycle progression and regulation of microtubule dynamics. This can lead to downstream effects such as changes in cell proliferation and growth .
Pharmacokinetics
The compound’s interaction with its target and its resulting effects suggest that it is bioavailable and can reach its target within the cell .
Result of Action
The binding and inhibition of MARK4 by this compound result in anti-cancer effects. This is evidenced by the compound’s anti-proliferative activity against cancer cells .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. These methods are efficient and allow for the construction of the imidazo[1,2-a]pyridine scaffold from readily available starting materials . Industrial production methods often employ similar strategies but on a larger scale, ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Common reducing agents can be used to modify the compound’s functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Radical Reactions: These reactions are often catalyzed by transition metals and can lead to the formation of various derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Lacks the morpholinomethyl group, which may affect its biological activity.
Phenothiazine-containing imidazo[1,2-a]pyridine derivatives: These compounds have shown significant anti-proliferative activity against cancer cells.
Other imidazo[1,2-a]pyridine derivatives: These compounds vary in their functional groups and, consequently, their applications and effectiveness in different fields.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c19-15-6-4-14(5-7-15)18-16(13-21-9-11-23-12-10-21)22-8-2-1-3-17(22)20-18/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOQUPAJPUTNEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172763 | |
Record name | 2-(4-Chlorophenyl)-3-(4-morpholinylmethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401172763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861208-74-4 | |
Record name | 2-(4-Chlorophenyl)-3-(4-morpholinylmethyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861208-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-3-(4-morpholinylmethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401172763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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